molecular formula C12H21KN2O2 B14027998 Potassium 2-([1,4-bipiperidin]-1-YL)acetate

Potassium 2-([1,4-bipiperidin]-1-YL)acetate

Cat. No.: B14027998
M. Wt: 264.41 g/mol
InChI Key: XPLSIHDPUXYODS-UHFFFAOYSA-M
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Description

Potassium 2-([1,4-bipiperidin]-1-YL)acetate is a chemical compound that belongs to the class of organic potassium salts It is characterized by the presence of a potassium ion and a 2-([1,4-bipiperidin]-1-YL)acetate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-([1,4-bipiperidin]-1-YL)acetate typically involves the reaction of 2-([1,4-bipiperidin]-1-YL)acetic acid with a potassium-containing base such as potassium hydroxide or potassium carbonate. The reaction is an acid-base neutralization, resulting in the formation of the potassium salt and water: [ \text{2-([1,4-bipiperidin]-1-YL)acetic acid} + \text{KOH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of potassium carbonate instead of potassium hydroxide can also be considered to avoid the handling of strong bases.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-([1,4-bipiperidin]-1-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Potassium 2-([1,4-bipiperidin]-1-YL)acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Potassium 2-([1,4-bipiperidin]-1-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Potassium acetate: A simple potassium salt of acetic acid, used in various applications including as a food additive and in deicing.

    Potassium hydrogen diacetate: Another potassium salt with similar uses in the food industry.

Uniqueness

Potassium 2-([1,4-bipiperidin]-1-YL)acetate is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H21KN2O2

Molecular Weight

264.41 g/mol

IUPAC Name

potassium;2-(4-piperidin-1-ylpiperidin-1-yl)acetate

InChI

InChI=1S/C12H22N2O2.K/c15-12(16)10-13-8-4-11(5-9-13)14-6-2-1-3-7-14;/h11H,1-10H2,(H,15,16);/q;+1/p-1

InChI Key

XPLSIHDPUXYODS-UHFFFAOYSA-M

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC(=O)[O-].[K+]

Origin of Product

United States

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